3-(Pentafluorothio)styrene

ATRP Controlled Radical Polymerization Monomer Reactivity

3-(Pentafluorothio)styrene (CAS 713-39-3) is an aromatic styrene monomer distinguished by the pentafluorosulfanyl (-SF5) substituent attached to the meta position of the phenyl ring. The -SF5 group, often considered a 'super trifluoromethyl' group, imparts a combination of extreme electron-withdrawing power, high lipophilicity, and significant steric bulk that is inaccessible with conventional fluoroalkyl substituents like -CF3.

Molecular Formula C8H7F5S
Molecular Weight 230.20 g/mol
Cat. No. B12854882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluorothio)styrene
Molecular FormulaC8H7F5S
Molecular Weight230.20 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)S(F)(F)(F)(F)F
InChIInChI=1S/C8H7F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h2-6H,1H2
InChIKeyABRNOZHPWOXJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pentafluorothio)styrene (SF5-Styrene) for Advanced Fluoropolymer & Pharmaceutical R&D Procurement


3-(Pentafluorothio)styrene (CAS 713-39-3) is an aromatic styrene monomer distinguished by the pentafluorosulfanyl (-SF5) substituent attached to the meta position of the phenyl ring [1]. The -SF5 group, often considered a 'super trifluoromethyl' group, imparts a combination of extreme electron-withdrawing power, high lipophilicity, and significant steric bulk that is inaccessible with conventional fluoroalkyl substituents like -CF3 [2]. This unique confluence of properties positions 3-(pentafluorothio)styrene not as a general-purpose reactive diluent, but as a specialized building block for constructing high-performance materials and pharmaceutical candidates where precise tuning of molecular polarity and hydrophobicity is mission-critical.

Why 3-(Pentafluorothio)styrene Cannot Be Replaced by Simpler Fluorinated Styrenes


The procurement value of 3-(Pentafluorothio)styrene is founded on its ability to deliver uncompromised extremes in electron-withdrawing strength, lipophilicity, and steric shielding simultaneously—a profile that is fundamentally impossible to replicate with any single standard substituent [1]. A user attempting to simply replace it with 3-(trifluoromethyl)styrene will observe a quantifiable decline in dipole moment (3.44 D vs. 2.60 D), a significant drop in molecular lipophilicity (Hansch π = 1.51 vs. 1.09), and a loss of the steric protection comparable to a tert-butyl group, which is critical for controlling stereochemistry and stabilizing reactive intermediates [2]. These are not incremental differences; they represent a wholesale change in the physicochemical character of the molecule, leading to divergent material performance and biological activity. The evidence below quantifies these gaps to inform precise scientific selection and mitigate the risk of performance failure in downstream applications.

Quantitative Evidence: 3-(Pentafluorothio)styrene vs. Trifluoromethyl-Styrene Analog Performance Data


Superior Electron-Withdrawing Power Accelerates Polymerization Control

The -SF5 group is a significantly stronger electron-withdrawer than -CF3. The Hammett inductive constant (σI) for -SF5 is 0.55 compared to just 0.39 for -CF3, and the resonance component (σp) is 0.68 for -SF5 versus 0.54 for -CF3 [1]. This translates into faster and more controlled polymerization rates for styrenic monomers. In Atom Transfer Radical Polymerization (ATRP), the rate of polymerization for electron-withdrawing substituted styrenes directly follows the Hammett equation (ρ = 1.5), meaning an -SF5 substituted monomer will exhibit a substantially higher apparent polymerization rate constant than its -CF3 counterpart [2].

ATRP Controlled Radical Polymerization Monomer Reactivity

Quantitatively Higher Lipophilicity Improves Membrane Permeability in Drug Candidates

The Hansch hydrophobicity constant (π) is a core parameter for predicting solubility, membrane permeability, and ADME properties. The -SF5 group exhibits a π value of 1.51, which is 39% higher than the π value of 1.09 for the -CF3 group [1]. This difference is even more pronounced compared to a hydrogen substituent (π = 0.0) [1]. This means an -SF5 substituted drug-like molecule will inherently penetrate lipid bilayers more effectively, potentially leading to improved oral bioavailability and cellular uptake without altering the core molecular scaffold.

Lipophilicity Drug Design Hansch Parameter

Larger Ground-State Dipole Moment Enables Stronger Intermolecular Interactions for Material Patterning

The high molecular polarity of the -SF5 group is evidenced by its dipole moment. Pentafluorosulfanylbenzene (Ph-SF5) has a dipole moment of 3.44 D, which is 32% larger than that of benzotrifluoride (Ph-CF3) at 2.60 D [1]. This larger dipole creates stronger local electrostatic interactions, driving microphase separation with a higher Flory-Huggins interaction parameter (χ) when incorporated into block copolymers. This enhanced χ-parameter allows for smaller domain sizes in directed self-assembly (DSA) lithography, a critical requirement for sub-10 nm node semiconductor fabrication, and improves charge-trapping performance in polymer electret memory devices [2].

Directed Self-Assembly Block Copolymers Dielectric Materials

Steric Bulk Comparable to tert-Butyl Maximizes Kinetic Stability without Sacrificing Electronic Tuning

The -SF5 group provides steric protection that is significantly larger than a -CF3 group and approaches that of a tert-butyl group, yet it remains a powerful electron-withdrawing group, which an alkyl group like tert-butyl cannot provide [1]. This is demonstrated in catalytic applications where a copper complex with an -SF5-scorpionate ligand achieved a percent buried volume (%Vbur) of 72.8%, compared to just 66.3% for its -CF3 analog [2]. This 10% greater steric shielding directly resulted in a dramatic improvement in catalytic performance, increasing cyclopropanation product yield from 62% to a near-quantitative 99% and enhancing diastereomeric selectivity (cis/trans ratio) from 1:1 to 3:2 [2].

Stereocontrol Catalyst Design Kinetic Stability

High-Impact Application Scenarios for 3-(Pentafluorothio)styrene Based on Verified Differentiation


Next-Generation Block Copolymers for Directed Self-Assembly (DSA) Lithography

For R&D teams developing sub-10 nm node lithography, 3-(Pentafluorothio)styrene is the monomer of choice for high-χ (chi) block copolymer synthesis. The 32% larger dipole moment of the -SF5 group compared to -CF3 (μ = 3.44 D vs. 2.60 D) [1] drives stronger microphase segregation, enabling the formation of smaller, well-defined lamellar or cylindrical features. This translates to higher-resolution patterning capabilities unattainable with 3-(trifluoromethyl)styrene-based polymers. Procurement should specify 3-(Pentafluorothio)styrene over its -CF3 analog when the lithographic process demands the highest achievable χ-parameter.

Nonvolatile Organic Field-Effect Transistor (OFET) Memory Device Electrets

Researchers fabricating polymer-electret based memory devices should select 3-(Pentafluorothio)styrene to synthesize the charge-storage dielectric layer. The combination of the -SF5 group's high dipole moment and hydrophobicity yields superior memory windows and retention times compared to other highly polar, non-fluorinated styrenic polymers [2]. The enhanced electrochemical stability of the -SF5 group, which is stable under strongly acidic and basic conditions, further ensures device longevity over multiple program/erase cycles [3]. This specific durability is a key differentiator over ester- or amide-based polar styrenic electrets.

Medicinal Chemistry Lead Optimization: Enhancing Bioavailability with a 'Super CF3' Scaffold

Medicinal chemists aiming to improve the pharmacokinetic profile of a lead candidate should replace a metabolically vulnerable para-CF3-styryl moiety with 3-(Pentafluorothio)styrene. The resulting SF5-containing analog will possess 39% higher lipophilicity (π = 1.51 vs. 1.09) [4], a larger steric shield against CYP450-mediated oxidation, and a stronger electron-withdrawing capacity (σp = 0.68 vs. 0.54) [5] to fine-tune a ring's electron density. This is a rational, properties-driven chemical switch that protects intellectual property while predictably and significantly boosting membrane permeability.

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